molecular formula C6H4Cl2N2O2 B8520456 3,5-Dichloro-2-(nitromethyl)pyridine

3,5-Dichloro-2-(nitromethyl)pyridine

Cat. No.: B8520456
M. Wt: 207.01 g/mol
InChI Key: DJELTCOVSXHBJL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(nitromethyl)pyridine is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

3,5-dichloro-2-(nitromethyl)pyridine

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-5(8)6(9-2-4)3-10(11)12/h1-2H,3H2

InChI Key

DJELTCOVSXHBJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 30.74 g of potassium tert-butoxide in 100 ml of dimethylsulfoxide, 16.72 g of nitromethane was added dropwise with stirring under cooling with ice, and after the addition, the mixture was stirred at room temperature for another 1 hour. Then, the reaction mixture was cooled with ice again, and to the reaction mixture, 25.00 g of 2,3,5-trichloropyridine in 100 ml of dimethylsulfoxide was added dropwise with stirring, and after the addition, the mixture was stirred at 70° C. for another 6 hours. After completion of the reaction, the reaction mixture was allowed to cool to room temperature, poured into 200 ml of 10% aqueous hydrochloric acid with stirring under cooling with ice and extracted with ethyl acetate (200 ml×1). The resulting organic layer was washed with water (100 ml×1) and dried over saturated aqueous sodium chloride and then anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography using ethyl acetate-hexane (with a gradient of from 5:95 to 10:90) as the eluent to obtain 10.10 g of the desired product as a pale yellow oil.
Quantity
30.74 g
Type
reactant
Reaction Step One
Quantity
16.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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